Ald-CH2-PEG4-CH2CO2tBu

Übersicht

Beschreibung

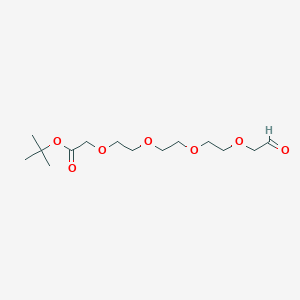

Ald-CH2-PEG4-CH2CO2tBu is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an aldehyde group and a t-butyl ester group, linked through a linear PEG chain. This compound is primarily used in bio-conjugation and drug delivery applications due to its unique chemical properties .

Wissenschaftliche Forschungsanwendungen

Structure and Characteristics

- Chemical Formula : C15H28O7

- Molecular Weight : 320.4 g/mol

- Functional Groups : Aldehyde (-CHO) and t-butyl ester (-CO2tBu)

The unique combination of these functional groups provides both reactivity and stability, making Ald-CH2-PEG4-CH2CO2tBu versatile for numerous applications.

Chemistry

This compound serves as an effective linker in the synthesis of complex molecules and polymers. Its ability to form stable yet reversible linkages with various reactive groups facilitates the development of advanced materials .

Biology

In biological applications, this compound is primarily used for:

- Labeling Biomolecules : It enables the labeling and crosslinking of proteins and nucleic acids, which is crucial for studying biomolecular interactions.

- Antibody-Drug Conjugates (ADCs) : The aldehyde group allows for reversible conjugation strategies that are essential in ADC development, enhancing therapeutic efficacy while minimizing side effects .

Medicine

This compound is utilized in drug delivery systems to improve the solubility and stability of therapeutic agents. Its PEG component enhances biocompatibility, reducing immunogenic responses when administered in vivo .

Industry

In industrial applications, this compound is used in:

- Cosmetics : As a stabilizing agent in formulations.

- Pharmaceuticals : In the development of new drug formulations that require enhanced delivery mechanisms .

Case Study 1: Drug Delivery Systems

Research has demonstrated that incorporating this compound into drug formulations significantly improves the pharmacokinetic profiles of therapeutic agents. For instance, studies show enhanced solubility and reduced aggregation in aqueous environments when using this compound as part of a delivery system .

Case Study 2: Bioconjugation Techniques

This compound has been employed in various bioconjugation techniques, allowing researchers to create stable conjugates between drugs and targeting moieties. This approach has shown promise in increasing the specificity and efficacy of targeted therapies .

Wirkmechanismus

Target of Action

Ald-CH2-PEG4-CH2CO2tBu is a non-cleavable linker for bio-conjugation . It contains a -CHO/Aldehyde group and a NH2/Amine group linked through a linear PEG chain . The primary targets of this compound are the molecules that contain complementary functional groups, allowing for the formation of stable covalent bonds.

Mode of Action

The compound interacts with its targets through the formation of covalent bonds. The -CHO/Aldehyde group and the NH2/Amine group in the compound can react with amine and aldehyde groups in the target molecules, respectively . This interaction results in the formation of a stable covalent bond, linking the target molecule with the PEG chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ald-CH2-PEG4-CH2CO2tBu typically involves the reaction of a PEG derivative with an aldehyde and a t-butyl ester. The aldehyde group is reactive towards hydrazide and aminooxy groups, which are commonly used in biomolecular probes for labeling and crosslinking carbonyls (oxidized carbohydrates). The t-butyl group can be removed under acidic conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring that the final product meets the required specifications for use in various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Ald-CH2-PEG4-CH2CO2tBu undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The t-butyl ester group can be substituted under acidic conditions to form a carboxylic acid

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), are used to remove the t-butyl group

Major Products

Oxidation: Carboxylic acid derivative.

Reduction: Primary alcohol derivative.

Substitution: Carboxylic acid

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ald-CH2-PEG3-CH2-Boc: Similar structure but with a different protecting group.

Ald-CH2-PEG4-CH2CO2Me: Similar structure but with a methyl ester group instead of a t-butyl ester group

Uniqueness

Ald-CH2-PEG4-CH2CO2tBu is unique due to its combination of an aldehyde group and a t-butyl ester group linked through a PEG chain. This combination provides both reactivity and stability, making it highly versatile for various applications in chemistry, biology, medicine, and industry .

Biologische Aktivität

Ald-CH2-PEG4-CH2CO2tBu (CAS: 1415329-20-2) is a PEG-based compound that has garnered attention for its potential applications in medical research, drug delivery systems, and nanotechnology. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a polyethylene glycol (PEG) backbone with an aldehyde functional group and a t-butyl ester. Its structure facilitates solubility and biocompatibility, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₄O₅ |

| Molecular Weight | 256.33 g/mol |

| CAS Number | 1415329-20-2 |

| Solubility | Soluble in water |

| Functional Groups | Aldehyde, carboxylate ester |

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its role as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules that can selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system. The PEG linker enhances solubility and stability while providing flexibility in the molecular architecture.

- Target Protein Degradation : The compound links a ligand that binds to the target protein with another ligand that binds to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein.

- Enhanced Solubility : The PEG moiety increases water solubility, which is crucial for in vivo applications.

- Controlled Release : The t-butyl ester group can undergo hydrolysis under physiological conditions, allowing for controlled release of active compounds.

Study 1: PROTAC Development

In a study focusing on the development of PROTACs using this compound, researchers synthesized a series of PROTACs targeting specific oncogenic proteins. The results demonstrated that these PROTACs effectively induced target protein degradation in various cancer cell lines, leading to significant reductions in cell viability.

Study 2: Drug Delivery Applications

Another investigation explored the use of this compound as a drug delivery vehicle for chemotherapeutic agents. The study found that conjugating doxorubicin to this linker enhanced the drug's solubility and stability, resulting in improved therapeutic efficacy and reduced systemic toxicity compared to free doxorubicin.

Study 3: Nanotechnology Integration

This compound has also been integrated into nanocarriers for targeted delivery applications. In this research, nanoparticles functionalized with this linker demonstrated enhanced cellular uptake and targeted delivery to cancer cells, showcasing its potential in precision medicine.

Comparative Analysis with Other Linkers

To better understand the advantages of this compound, it is essential to compare it with other commonly used linkers in bioconjugation:

| Linker | Solubility | Stability | Targeting Efficiency |

|---|---|---|---|

| This compound | High | Moderate | High |

| PEG3-Azide | Moderate | High | Moderate |

| Alkyne PEG Linker | High | High | High |

Eigenschaften

IUPAC Name |

tert-butyl 2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O7/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h4H,5-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRXPHXGYRSYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.